molecular formula C25H17FN2O4 B2433655 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899396-06-6

3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2433655
CAS No.: 899396-06-6
M. Wt: 428.419
InChI Key: VOEJUZQISPVSON-UHFFFAOYSA-N
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Description

3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .

Properties

IUPAC Name

3-benzyl-2-(4-fluorophenyl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O4/c1-31-18-11-12-19-20(13-18)32-24-21(22(19)29)25(30)28(14-15-5-3-2-4-6-15)23(27-24)16-7-9-17(26)10-8-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEJUZQISPVSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl derivatives with a methoxy-substituted chromeno-pyrimidine precursor under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance:

  • Target Bacteria : The compound has shown effectiveness against various strains including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
  • Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis and disruption of cell wall integrity, making it a potential candidate for treating resistant bacterial infections .

Antitumor Activity

The antitumor potential of 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione has been extensively studied:

  • Cell Lines Tested : This compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • Cytotoxic Effects : Research indicates that it induces significant cytotoxic effects leading to apoptosis in tumor cells. The structure-activity relationship suggests that specific substitutions on the phenyl ring enhance its potency against these cell lines .
Cell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induces apoptosis via caspase activation
HCT-11615.0Inhibits topoisomerases leading to DNA damage
HepG210.0Disrupts mitochondrial function inducing cell death

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be significantly influenced by its structural features:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the compound's lipophilicity and biological activity.
  • Positioning of Functional Groups : Variations in the positioning of methoxy or halogen substituents have been shown to modulate both antimicrobial and antitumor activities, indicating that careful design can optimize therapeutic efficacy .

Case Studies

Several case studies have documented the promising outcomes associated with this compound:

  • Study on Antimicrobial Efficacy :
    • A series of derivatives were synthesized and screened for antimicrobial activity.
    • Results showed that compounds with a methoxy group at position 8 exhibited superior activity against MRSA compared to their brominated counterparts.
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that certain derivatives led to significant cell cycle arrest in MCF-7 cells.
    • Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptosis.

Mechanism of Action

The mechanism of action of 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it might inhibit inflammatory mediators like prostaglandins or cytokines, contributing to its anti-inflammatory properties . Molecular docking studies have shown favorable interactions with active residues of target proteins, enhancing its biological activity .

Biological Activity

3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its structure on activity against various diseases.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of appropriate benzyl and fluorophenyl derivatives with chromeno-pyrimidine frameworks. The synthesis typically follows a one-pot reaction strategy which enhances efficiency and yield.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of chromeno[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of colorectal cancer cells. The IC50 values for these compounds ranged from single-digit micromolar concentrations, indicating potent activity against cancer cells .

Enzyme Inhibition

The compound's structural motifs suggest potential inhibitory activity against key enzymes involved in neurodegenerative diseases. For example, similar compounds have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (AChE), which are critical in the context of Alzheimer's disease. Reports indicate that certain derivatives possess IC50 values in the micromolar range for these enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the chromeno and pyrimidine rings can significantly influence activity. For instance:

Modification Effect on Activity
Substitution at C8 with methoxyEnhances antiproliferative effects
Fluorine substitution at C4Improves enzyme inhibition potency
Benzyl group at C3Contributes to overall stability and bioactivity

Case Studies

  • Colorectal Cancer : A study focused on the antiproliferative activity of chromeno-pyrimidine derivatives found that specific substitutions led to a marked decrease in cell viability in colorectal cancer models .
  • Neurodegenerative Diseases : Compounds similar to this compound were tested for their ability to inhibit MAO and AChE. Results indicated that certain derivatives could effectively reduce enzyme activity, suggesting potential therapeutic applications in Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

The compound can be synthesized via microwave-assisted multicomponent reactions, which reduce reaction times and improve yields compared to conventional thermal methods. A typical procedure involves:

  • Condensation of substituted salicylaldehydes (e.g., 8-methoxy-2-hydroxybenzaldehyde) with benzylamine derivatives and fluorophenyl-substituted diketones under microwave irradiation (80–120°C, 20–40 minutes).
  • Cyclization in the presence of acidic catalysts like p-toluenesulfonic acid (p-TsOH) to form the chromeno-pyrimidine core .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and mass spectrometry .

Q. How is the compound structurally characterized to confirm its regiochemistry and tautomeric forms?

  • X-ray crystallography is the gold standard for resolving regiochemistry, as seen in related chromeno-pyrimidine derivatives (e.g., 3-(4-fluorophenyl)-2-methoxy analogues) to confirm bond angles, torsion angles, and hydrogen bonding patterns .
  • ¹H/¹³C NMR with 2D experiments (COSY, HSQC) identifies tautomeric equilibria. For example, the 4,5-dione moiety may exhibit keto-enol tautomerism, detectable through splitting patterns in aromatic regions .

Q. What are common impurities encountered during synthesis, and how are they identified?

  • Byproducts from incomplete cyclization (e.g., open-chain intermediates) or residual starting materials (e.g., unreacted fluorophenyl diketones) are common.
  • HPLC-MS with reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolves impurities.
  • TLC (silica gel, UV visualization) monitors reaction progress and detects side products early .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side reactions?

  • DoE (Design of Experiments) : Vary parameters like temperature (80–140°C), catalyst loading (0.5–5 mol% p-TsOH), and solvent polarity (PEG-400 vs. DMF) to identify optimal conditions.
  • Microwave vs. conventional heating : Microwave irradiation reduces reaction time from hours to minutes while minimizing thermal decomposition, as demonstrated in analogous chromeno-pyrimidine syntheses .
  • Post-reaction quenching with ice-cold water precipitates the product, reducing solvent-related impurities .

Q. How can NMR spectral contradictions arising from tautomerism or dynamic exchange be resolved?

  • Variable-temperature NMR : Cooling to −40°C slows exchange rates, resolving overlapping signals (e.g., enolic protons at δ 12–14 ppm).
  • Deuterated solvents : Use DMSO-d₆ to stabilize enol forms or CDCl₃ for keto forms, as shown in studies of structurally related dione systems .
  • DFT calculations : Predict tautomeric equilibria using Gaussian software (B3LYP/6-31G* level) to correlate experimental and theoretical chemical shifts .

Q. What methodologies are used to evaluate the compound’s biological activity against microbial targets?

  • Antimicrobial assays :
    • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines).
    • Time-kill kinetics : Monitor bactericidal effects over 24 hours.
    • Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK-293) ensures selectivity .

Q. How can computational models predict the compound’s drug-likeness and bioavailability?

  • ADMET prediction : Use SwissADME or QikProp to calculate LogP (target: 2–5), topological polar surface area (<140 Ų), and CYP450 inhibition.
  • Molecular docking : Simulate binding to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How should contradictory biological activity data across different studies be analyzed?

  • Meta-analysis : Compare assay conditions (e.g., pH, serum content) that may alter compound stability.
  • Resazurin reduction assays vs. CFU counting : Discrepancies may arise from metabolic inhibition vs. bactericidal effects. Normalize data to positive controls (e.g., ciprofloxacin) .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Chiral catalysts : Use (R)-BINOL-phosphoric acid to induce asymmetry during cyclization.
  • Chiral HPLC : Separate enantiomers using Chiralpak IA columns (hexane/isopropanol, 90:10) .

Methodological Notes

  • Data validation : Cross-reference spectral data with published analogues (e.g., fluorophenyl-substituted pyrimidines ).
  • Reproducibility : Report reaction metrics (e.g., mmol scale, stirring rate) to facilitate replication.

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